molecular formula C8H5N3S B574707 2H-[1,3]Thiazolo[4,5-E]indazole CAS No. 180178-22-7

2H-[1,3]Thiazolo[4,5-E]indazole

Cat. No.: B574707
CAS No.: 180178-22-7
M. Wt: 175.209
InChI Key: RUVGAGPVSWQCHV-UHFFFAOYSA-N
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Description

2H-[1,3]Thiazolo[4,5-E]indazole: is a heterocyclic compound that features a fused ring system combining a thiazole and an indazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Thiazolo[4,5-E]indazole typically involves the formation of the thiazole ring followed by the construction of the indazole moiety. One common method includes the reaction of o-nitrobenzaldehydes or o-nitrobenzyl bromides with S-trityl-protected primary aminothioalkanes. The process involves the formation of N-(2-nitrobenzyl)(tritylthio)alkylamine, followed by deprotection of the trityl moiety with trifluoroacetic acid (TFA) and subsequent treatment with aqueous potassium hydroxide (KOH) in methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthetic procedures have been established for similar compounds, involving the use of sulfone groups on the thiazole ring to facilitate diverse transformations such as nucleophilic aromatic substitution (S_NAr) reactions, metal-catalyzed couplings, and radical-based alkylations .

Chemical Reactions Analysis

Types of Reactions: 2H-[1,3]Thiazolo[4,5-E]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic aromatic substitution (S_NAr) reactions are common, especially when the compound bears electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.

Major Products:

Scientific Research Applications

Chemistry: 2H-[1,3]Thiazolo[4,5-E]indazole serves as a valuable building block in synthetic chemistry, facilitating the development of complex heterocyclic compounds.

Biology and Medicine: The compound exhibits significant biological activities, making it a candidate for drug development. It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and agrochemicals. Its structural diversity and modifiability make it suitable for developing selective pesticides and fungicides .

Mechanism of Action

The mechanism of action of 2H-[1,3]Thiazolo[4,5-E]indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

    2H-Indazole: Shares the indazole moiety but lacks the thiazole ring.

    Thiazolo[3,2-b][1,2,4]triazole: Another fused heterocyclic compound with similar biological activities.

Uniqueness: 2H-[1,3]Thiazolo[4,5-E]indazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical transformations and its broad spectrum of biological activities set it apart from other similar compounds .

Properties

IUPAC Name

2H-pyrazolo[4,3-e][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-7-8(9-4-12-7)5-3-10-11-6(1)5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVGAGPVSWQCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2C(=CC=C3C2=CN=N3)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663269
Record name 2H-[1,3]Thiazolo[4,5-e]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180178-22-7
Record name 2H-[1,3]Thiazolo[4,5-e]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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